Fezolamine fumarate
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Overview
Description
Fezolamine fumarate is a nontricyclic antidepressant compound that was investigated in the 1980s by Sterling Drug. It acts as a serotonin, norepinephrine, and dopamine reuptake inhibitor, with a preference for serotonin . Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fezolamine fumarate is synthesized through a series of chemical reactions involving the formation of the pyrazole ring and subsequent functionalization. The key steps include:
Formation of the pyrazole ring: This involves the reaction of hydrazine with a diketone to form the pyrazole core.
Functionalization: The pyrazole core is then functionalized with phenyl groups and a dimethylamino propyl chain.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Fezolamine fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reuptake inhibition of neurotransmitters.
Biology: Research focuses on its effects on neurotransmitter levels and behavior in animal models.
Industry: Potential applications in the development of new antidepressant drugs with improved efficacy and safety profiles.
Mechanism of Action
Fezolamine fumarate exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms . The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter .
Comparison with Similar Compounds
Imipramine: A tricyclic antidepressant with similar reuptake inhibition properties but more pronounced side effects.
Amitriptyline: Another tricyclic antidepressant with a broader spectrum of action but higher anticholinergic side effects.
Bupropion: A nontricyclic antidepressant with a different mechanism of action, primarily inhibiting dopamine and norepinephrine reuptake.
Uniqueness of Fezolamine Fumarate: this compound is unique due to its selective inhibition of serotonin reuptake with minimal anticholinergic and cardiovascular side effects . This makes it a promising candidate for further development as an antidepressant with a better safety profile compared to traditional tricyclic antidepressants.
Properties
CAS No. |
80410-37-3 |
---|---|
Molecular Formula |
C24H27N3O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(3,4-diphenylpyrazol-1-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H23N3.C4H4O4/c1-22(2)14-9-15-23-16-19(17-10-5-3-6-11-17)20(21-23)18-12-7-4-8-13-18;5-3(6)1-2-4(7)8/h3-8,10-13,16H,9,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ASDTZBJQJPTXLA-WLHGVMLRSA-N |
SMILES |
CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Synonyms |
fezolamine fezolamine fumarate |
Origin of Product |
United States |
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